![molecular formula C27H30N4O4S B2801940 ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate CAS No. 477868-55-6](/img/structure/B2801940.png)
ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound has been involved in the synthesis of piperidine-based derivatives, with research showing that specific modifications can lead to compounds with significant anti-arrhythmic activity. For example, Abdel‐Aziz et al. (2009) detailed the synthesis of 1,3-thiazole derivatives with notable anti-arrhythmic properties, demonstrating the potential of such compounds in therapeutic applications (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Antimicrobial and Antituberculosis Activity
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising antituberculosis activity and low cytotoxicity, highlighting the role of such compounds in addressing tuberculosis (Jeankumar et al., 2013).
Antifungal and Antibacterial Properties
Research by Shafi, Rajesh, and Senthilkumar (2021) on new piperidine substituted benzothiazole derivatives revealed that certain synthesized compounds exhibit good antibacterial and antifungal activities. This demonstrates the potential utility of these compounds in creating new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Antimalarial Activity
A study by Makam, Thakur, and Kannan (2014) on 2-(2-hydrazinyl)thiazole derivatives showed significant inhibitory potential against Plasmodium falciparum, offering insights into the development of new antimalarial therapies (Makam, Thakur, & Kannan, 2014).
Molecular Structure Analysis
The crystal structure of related compounds has been analyzed to understand the molecular conformation and potential interactions with biological targets. For instance, the study by Faizi, Ahmad, and Golenya (2016) on the crystal structure of a piperazin-1-yl benzoic acid derivative provides valuable information for designing compounds with optimized biological activity (Faizi, Ahmad, & Golenya, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-[5-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S/c1-3-34-26(33)22-12-14-31(15-13-22)27-28-16-24(36-27)17-29-30-25(32)21-8-10-23(11-9-21)35-18-20-6-4-19(2)5-7-20/h4-11,16-17,22H,3,12-15,18H2,1-2H3,(H,30,32)/b29-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOVKGFEXALNKI-STBIYBPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.